5-Bromo-2-fluoropyridin-4-ol
Description
Significance of Pyridine (B92270) Derivatives in Synthetic Chemistry
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in synthetic chemistry. globalresearchonline.net Structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine and its derivatives are prevalent in nature and play a crucial role in heterocyclic chemistry. globalresearchonline.net Their applications are vast, ranging from their use as solvents and reagents in organic synthesis to their incorporation into pharmaceuticals and agricultural chemicals. globalresearchonline.netresearchgate.net The pyridine ring is a key component in numerous important compounds, and its derivatives are highly sought after in the pharmaceutical industry for developing new drugs. researchgate.net The versatility of pyridine derivatives as starting materials for structural modifications has significant implications for medicinal chemistry. researchgate.net
The development of efficient synthetic methods, such as multicomponent reactions (MCRs), has further expanded the accessibility and diversity of pyridine derivatives. bohrium.com These methods are often more atom-efficient and environmentally friendly compared to traditional multi-step syntheses. bohrium.com The continuous development of novel synthetic strategies for pyridine derivatives underscores their importance in modern organic chemistry. bohrium.com
Overview of Halogenated Pyridinols as Molecular Scaffolds
Halogenated pyridinols are a specific subclass of pyridine derivatives that feature one or more halogen atoms and a hydroxyl group attached to the pyridine ring. The presence of halogens (fluorine, chlorine, bromine, iodine) significantly influences the electronic properties and reactivity of the pyridine ring, making these compounds versatile molecular scaffolds. For instance, halogen atoms can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups.
The position and nature of the halogen and hydroxyl groups on the pyridine ring can be tailored to fine-tune the physicochemical properties of the resulting molecules. frontiersin.org This tunability is particularly valuable in drug discovery, where precise control over properties like lipophilicity, polarity, and hydrogen bonding capacity is crucial for optimizing biological activity and pharmacokinetic profiles. frontiersin.org Halogenated pyridinols have been successfully employed as key intermediates in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor ligands. acs.orgnih.gov
Specific Research Interest in 5-Bromo-2-fluoropyridin-4-ol
Among the various halogenated pyridinols, this compound has emerged as a compound of particular interest to researchers. This trifunctional molecule, with its bromine atom, fluorine atom, and hydroxyl group, offers multiple points for chemical modification. The differential reactivity of the C-Br and C-F bonds allows for selective transformations, providing a strategic advantage in the synthesis of complex target molecules.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. frontierspecialtychemicals.com The fluorine atom, on the other hand, can influence the molecule's electronic properties and metabolic stability, and can also participate in nucleophilic aromatic substitution reactions. The hydroxyl group can be derivatized or can participate in hydrogen bonding interactions, which is a key consideration in the design of biologically active molecules. This combination of reactive sites makes this compound a valuable building block in medicinal chemistry and materials science. ossila.com
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₅H₃BrFNO |
| Molecular Weight | 191.986 g/mol |
| CAS Number | 1196152-88-1 |
| Synonyms | 2-Bromo-5-fluoro-4-hydroxypyridine, 2-bromo-5-fluoro-1H-pyridin-4-one |
Data sourced from chemical supplier catalogs and databases. frontierspecialtychemicals.comchemsrc.comfrontierspecialtychemicals.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUOPURCOQBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Analytical Methodologies in Research
Spectroscopic techniques are indispensable for the structural confirmation of synthesized chemical compounds. For a substituted pyridine (B92270) derivative like 5-Bromo-2-fluoropyridin-4-ol, methods such as FT-IR, FT-Raman, and UV-Vis spectroscopy provide critical information about its functional groups and electronic properties.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational transitions of specific chemical bonds. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C=O, C-F, and C-Br bonds, as well as vibrations associated with the pyridine ring.
The pyridin-4-ol core of the molecule exists in tautomeric equilibrium with its corresponding pyridin-4-one form (5-bromo-2-fluoro-1H-pyridin-4-one). This equilibrium significantly influences the FT-IR spectrum. Key expected vibrational frequencies include:
O-H and N-H stretching: Broad bands in the region of 3400-2500 cm⁻¹ would indicate the presence of the pyridinol and pyridone tautomers, respectively. Hydrogen bonding can significantly broaden these peaks.
C=O stretching: A strong absorption band, typically between 1650-1690 cm⁻¹, is characteristic of the carbonyl group in the pyridone tautomer.
C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the vibrations of the pyridine ring.
C-F stretching: A strong band in the 1300-1000 cm⁻¹ range is indicative of the carbon-fluorine bond.
C-Br stretching: A band in the lower frequency region, typically 600-500 cm⁻¹, can be assigned to the carbon-bromine bond.
While FT-IR is a standard method for the characterization of such heterocyclic compounds niscpr.res.innih.govresearchgate.net, specific, publicly available spectral data with complete peak assignments for this compound is limited in peer-reviewed literature.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that provides information on molecular vibrations. It is particularly useful for analyzing symmetric, non-polar bonds and is less sensitive to interference from water, making it suitable for aqueous samples. The selection rules for Raman spectroscopy differ from those for IR, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.
For this compound, the FT-Raman spectrum would help confirm the structure by revealing vibrations of the pyridine ring and the carbon-halogen bonds. Studies on related bromopyridine molecules demonstrate the utility of FT-Raman in assigning vibrational modes. niscpr.res.innih.gov For example, the symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum. Due to a lack of specific published data, a detailed table of Raman shifts for this compound cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The pyridine ring in this compound contains π-electrons and is expected to exhibit characteristic π → π* transitions.
A detailed study on the related isomer, 2-fluoro-5-bromopyridine, identified three distinct band systems corresponding to π → π* transitions, with the first band system showing a clear vibronic structure. nih.gov For this compound, the presence of the hydroxyl/keto group, in addition to the halogen substituents, would influence the position and intensity of the absorption maxima (λmax). The solvent used for analysis can also cause shifts in these absorption bands. Without specific experimental studies, the exact λmax values for this compound remain undetermined in the available literature.
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose in research and manufacturing. bldpharm.combldpharm.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. A high-pressure pump is used to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.
For the analysis of polar, heterocyclic compounds like this compound, reversed-phase HPLC is typically the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile (B52724). dtic.mil A UV detector is commonly used to monitor the column effluent, as the pyridine ring is a strong chromophore. dtic.mil
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles (typically under 2 μm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. UPLC systems operate at much higher pressures to force the mobile phase through the densely packed column.
UPLC is frequently used for in-process monitoring of chemical reactions and for final purity checks of pharmaceutical intermediates and other high-purity chemicals. rsc.org The analytical methodology for this compound would be similar to that for related fluorinated pyridine compounds. A typical UPLC method would utilize a sub-2 µm particle column and a gradient elution with acidified water and acetonitrile as the mobile phase.
The table below outlines a typical set of parameters for a UPLC method suitable for the analysis of substituted pyridines. rsc.org
| Parameter | Typical Value |
| System | UPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column | Reversed-phase, e.g., C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | UV, typically at 254 nm |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a critical tool for the identification, quantification, and structural elucidation of chemical compounds in various matrices. For halogenated pyridinols like this compound, LC-MS offers high sensitivity and selectivity, which is essential for distinguishing the target analyte from impurities and byproducts in reaction mixtures or for metabolite profiling. nih.govnih.govchromatographyonline.com The use of tandem mass spectrometry (LC-MS/MS) further enhances the reliability of identification by analyzing the fragmentation patterns of the parent ion. nih.govacs.org
While specific research detailing the comprehensive LC-MS analysis of this compound is limited in publicly available literature, substantial data exists for its tautomer, 2-bromo-5-fluoro-1H-pyridin-4-one, and other structurally related compounds. This information allows for the development of robust analytical methodologies. The monoisotopic mass of this compound is 190.9382 Da. uni.lu Mass spectrometry databases provide predicted collision cross-section (CCS) values, which are important parameters in ion mobility-mass spectrometry for characterizing the size and shape of an ion. These predicted values for various adducts of the compound offer a basis for its identification. uni.lu
Table 1: Predicted Mass Spectrometry Data for 2-Bromo-5-fluoro-1H-pyridin-4-one
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 191.94548 | 125.1 |
| [M+Na]⁺ | 213.92742 | 138.9 |
| [M-H]⁻ | 189.93092 | 128.4 |
| [M+NH₄]⁺ | 208.97202 | 146.7 |
| [M+K]⁺ | 229.90136 | 127.4 |
| [M+H-H₂O]⁺ | 173.93546 | 124.9 |
| [M+HCOO]⁻ | 235.93640 | 145.1 |
| Data sourced from PubChem CID 71299633. The table presents predicted data for various ionic adducts, which are crucial for identification in mass spectrometry analysis. uni.lu |
Research on analogous compounds provides insight into the practical LC-MS conditions suitable for analyzing halogenated pyridinols. Electrospray ionization (ESI) is a commonly used ionization technique for such molecules, typically in positive ion mode to detect the protonated molecule [M+H]⁺. elifesciences.orgrsc.org The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two peaks of nearly equal intensity separated by 2 Da, which is a distinctive signature for confirming the presence of a bromine atom in the molecule. mdpi.com
Typical chromatographic separation is achieved using reverse-phase columns, such as a C18 column. rsc.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. rsc.orgrsc.orglcms.cz
Table 2: Exemplary LC-MS Findings for a Related Halogenated Pyridinol Derivative
| Compound | LC-MS Method Details | Observed Ion [M+H]⁺ | Retention Time (min) |
| 5-Bromo-6-chloro-3-iodopyridin-2-ol | Instrument: Shimadzu LC-10AS with Micromass Platform for LC. Mode: Electrospray. Mobile Phase A: 5% MeOH / 95% H₂O / 10 mM Ammonium Acetate. Mobile Phase B: 95% MeOH / 5% H₂O / 10 mM Ammonium Acetate. Gradient: 100% A to 100% B over 4 min. | 335 | 2.62 |
| This table illustrates a typical set of LC-MS parameters and results for a structurally similar compound, providing a template for method development for this compound. rsc.org |
In some cases, derivatization may be employed to enhance detection sensitivity. For instance, the use of a derivatizing agent like 5-bromo-2-hydrazinopyridine (B1279471) can improve ionization efficiency and chromatographic separation for compounds that are otherwise difficult to analyze. nih.gov This approach, known as bromine signature coded derivatization, leverages the isotopic signature of bromine to facilitate the identification of derivatized analytes in complex samples. nih.gov
Computational and Theoretical Studies on 5 Bromo 2 Fluoropyridin 4 Ol
Molecular Structure and Electronic Properties Analysis
Dipole Moment and Polarizability CalculationsThe dipole moment, a measure of the overall polarity of the molecule, would be calculated to understand its interaction with electric fields. The polarizability, which describes how easily the electron cloud of the molecule can be distorted by an electric field, would also be a key property to compute. These parameters are important for understanding the molecule's spectroscopic properties and its potential as a solvent or a material with specific electronic characteristics.
While the specific computational data for 5-Bromo-2-fluoropyridin-4-ol is not available in the current body of scientific literature, the established methods of computational chemistry provide a clear framework for how such an investigation would be conducted. Future research in this area would be necessary to provide the specific numerical data and detailed analysis requested.
Hyperpolarizability and Non-Linear Optical (NLO) Behavior
The study of hyperpolarizability and non-linear optical (NLO) properties is crucial for the development of new materials for photonic and optoelectronic applications. NLO materials are capable of altering the properties of light that passes through them, a phenomenon that is dependent on the material's molecular structure and electronic properties. ru.nl The NLO response of a molecule is quantified by its hyperpolarizability (β).
For organic molecules, high hyperpolarizability values are often associated with significant intramolecular charge transfer from electron-donating to electron-accepting groups. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the dipole moment, polarizability, and first-order hyperpolarizability of molecules like this compound. The presence of the electron-donating hydroxyl group and the electron-withdrawing halogen atoms (bromine and fluorine) on the pyridine (B92270) ring suggests potential for NLO activity. Analysis of the vibrational spectra can provide evidence of charge transfer interactions that contribute to NLO properties. researchgate.net For comparative purposes, the hyperpolarizability of a target molecule is often benchmarked against that of a standard NLO material like urea. researchgate.net
Table 1: Calculated NLO Properties of this compound (Illustrative)
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | esu |
Ionization Potential, Electron Affinity, and Chemical Potential
Global chemical reactivity descriptors such as ionization potential, electron affinity, and chemical potential are fundamental in characterizing the electronic structure and reactivity of a molecule. researchgate.net These parameters are often calculated using DFT and are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Ionization Potential (I): The minimum energy required to remove an electron from a molecule in its gaseous state. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a neutral molecule in its gaseous state. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is calculated as the negative of electronegativity (μ = -χ) or as μ ≈ (EHOMO + ELUMO) / 2.
These descriptors provide insight into the molecule's ability to donate or accept electrons in chemical reactions. For instance, a high electron affinity suggests a greater ability to accept an electron. researchgate.net Studies on similar halogenated compounds have shown that the type of halogen substituent significantly influences these properties. researchgate.net
Table 2: Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | Data not available |
| LUMO Energy | ELUMO | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
Electrophilicity Index Determination
The electrophilicity index (ω) is a global reactivity descriptor that measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. researchgate.net It quantifies the electrophilic nature of a compound and is calculated using the chemical potential (μ) and chemical hardness (η). The formula is given by ω = μ² / (2η), where hardness (η) is calculated as η ≈ (ELUMO - EHOMO) / 2. A higher electrophilicity index indicates a greater capacity of the molecule to act as an electron acceptor. This parameter is valuable for predicting the reactivity of this compound in reactions involving nucleophilic attack.
Charge Delocalization and Stability Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, intramolecular interactions, and molecular stability. wisc.edu It provides a detailed Lewis-like description of the molecular bonding pattern by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu
For this compound, NBO analysis can elucidate the hyperconjugative interactions that lead to charge transfer and stabilize the molecule. For example, the movement of the π-electron cloud from a donor group (like the hydroxyl group) to an acceptor group (like the pyridine ring or halogen substituents) can be quantified. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis, with higher E(2) values indicating stronger interactions and greater molecular stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, which are color-coded to indicate charge distribution. youtube.com
Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to electronegative atoms.
Green regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, highlighting these as potential sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic nature.
Investigation of Noncovalent Interactions
Hydrogen Bonding Interactions
Hydrogen bonding is a critical noncovalent interaction that significantly influences the structure, stability, and properties of molecular solids and liquids. In this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.
Halogen Bonding Interactions
Computational and theoretical studies specifically detailing the halogen bonding interactions of this compound are not available in the reviewed scientific literature. While the principles of halogen bonding are well-established, and studies on related halogenated heterocycles exist, a focused analysis on this particular compound has not been published.
Such a study would theoretically involve the analysis of the electrostatic potential surface of the molecule, identifying the positive region (the σ-hole) on the bromine atom which is crucial for halogen bond formation. It would also involve computational modeling of dimers or larger aggregates of this compound, or its interaction with various halogen bond acceptors. The calculations would aim to determine the geometric parameters and interaction energies of these potential halogen-bonded complexes.
Without such dedicated research, any discussion on the halogen bonding of this compound would be purely speculative and not based on published scientific data. Therefore, detailed research findings and data tables for this specific interaction cannot be provided.
Crystallographic Analysis and Solid State Characterization
Crystal Packing and Supramolecular Architecture
The molecular structure of 5-Bromo-2-fluoropyridin-4-ol, featuring a hydroxyl group, a pyridine (B92270) ring, and both fluorine and bromine substituents, suggests a rich and complex network of intermolecular interactions that govern its crystal packing. The presence of both a strong hydrogen bond donor (-OH) and acceptor (pyridine nitrogen), as well as a potential halogen bond donor (Br), indicates that these interactions will be primary determinants of the supramolecular assembly.
Hydrogen Bonding:
The most significant intermolecular interaction expected to direct the crystal packing is hydrogen bonding. The hydroxyl group (-OH) at the C4 position is a potent hydrogen bond donor. Concurrently, the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This combination is likely to result in the formation of robust O-H···N hydrogen bonds, linking the molecules into chains or more complex networks. It is also possible for the hydroxyl group to engage in O-H···O hydrogen bonds with neighboring hydroxyl groups, leading to different packing motifs. The fluorine atom, being highly electronegative, could potentially act as a weak hydrogen bond acceptor, forming C-H···F interactions with the aromatic protons of adjacent molecules. researchgate.net
Illustrative Hydrogen Bond Geometries The following table is a hypothetical representation of potential hydrogen bond parameters for this compound, based on typical values for similar structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···N | 0.84 | 1.86 | 2.70 | 175 |
| O-H···O | 0.84 | 1.95 | 2.79 | 170 |
| C-H···F | 0.95 | 2.45 | 3.30 | 150 |
| C-H···O | 0.95 | 2.50 | 3.40 | 160 |
Halogen Bonding:
The bromine atom at the C5 position is a potential halogen bond donor. wiley-vch.de Halogen bonding is a directional, non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophilic site on an adjacent molecule. mdpi.comnih.gov In the solid state of this compound, the bromine atom could form Br···N, Br···O, or even Br···F halogen bonds with the nitrogen, oxygen, or fluorine atoms of neighboring molecules, respectively. These interactions, while generally weaker than classical hydrogen bonds, are highly directional and can play a crucial role in the fine-tuning of the crystal lattice. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). wiley-vch.de
Illustrative Halogen Bond Parameters This table provides hypothetical data for potential halogen bonding interactions, based on established principles of halogen bonding.
| Donor···Acceptor | D···A Distance (Å) | Sum of van der Waals Radii (Å) | RXB (D···A / Σ(vdW)) | ∠C-Br···A (°) |
| C-Br···N | 3.10 | 3.40 | 0.91 | 165 |
| C-Br···O | 3.05 | 3.37 | 0.90 | 170 |
| C-Br···F | 3.15 | 3.32 | 0.95 | 160 |
π-π Stacking Interactions:
The planar aromatic pyridine ring can participate in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of an adjacent ring. In the case of this compound, the electron-withdrawing fluorine and bromine atoms, along with the nitrogen atom, create a somewhat electron-deficient aromatic system. This could favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. These stacking interactions would likely contribute to the formation of columnar or layered structures within the crystal lattice.
The interplay of these directional forces—hydrogen bonding, halogen bonding, and π-π stacking—would ultimately define the three-dimensional supramolecular architecture of this compound, influencing its physical properties such as melting point, solubility, and crystal morphology. researchgate.netacs.org
Applications and Research Utility of 5 Bromo 2 Fluoropyridin 4 Ol Derivatives in Advanced Synthesis
Role as Versatile Building Blocks in Organic Synthesis
The utility of 5-Bromo-2-fluoropyridin-4-ol and its related structures stems from their nature as versatile building blocks in organic synthesis. cymitquimica.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure through a series of chemical reactions. cymitquimica.com These compounds are particularly useful due to the presence of multiple reactive sites on the pyridine (B92270) ring, specifically the bromine and fluorine atoms, as well as the hydroxyl group.
The differential reactivity of the halogen substituents is a key feature. The fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions. ossila.com This allows for a stepwise and controlled functionalization of the pyridine core, enabling the synthesis of a diverse array of complex molecules. The hydroxyl group adds another point of potential modification, further expanding the synthetic possibilities. This versatility makes these compounds fundamental starting materials for constructing intricate molecular architectures. cymitquimica.com
Precursors for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in chemistry and biology. This compound derivatives serve as valuable precursors for the synthesis of a wide range of other heterocyclic systems. indiamart.com
The reactivity of the C-Br and C-F bonds allows for the construction of fused ring systems and the introduction of other heterocyclic moieties. For example, through reactions like intramolecular cyclization or cross-coupling with other heterocyclic building blocks, chemists can generate more complex polycyclic structures. These new heterocyclic compounds can then be evaluated for their own unique chemical and biological properties. The synthesis of piperidine (B6355638) derivatives, a common heterocyclic structure in pharmaceuticals, can be achieved through the hydrogenation of pyridine precursors. mdpi.com
Ligands in Complexation and Metalloorganic Structures
Derivatives of this compound are valuable precursors in the synthesis of sophisticated ligands for metal coordination. The pyridine nitrogen and the hydroxyl oxygen of the parent compound, along with other functional groups that can be introduced through substitution reactions, provide multiple coordination sites. This poly-functionality allows for the design of ligands with specific electronic and steric properties, which in turn dictate the geometry and reactivity of the resulting metalloorganic complexes.
The synthesis of such ligands often involves the strategic modification of the this compound core. For instance, the bromine atom can be replaced via cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom can be substituted through nucleophilic aromatic substitution. These modifications yield a diverse library of ligands, including bidentate and tridentate structures, capable of forming stable complexes with various transition metals.
One area of application for these ligands is in catalysis. For example, palladium complexes bearing N,N,O-tridentate ligands are utilized in Suzuki-Miyaura cross-coupling reactions. frontierspecialtychemicals.com The specific ligand architecture influences the efficiency and selectivity of the catalytic process. The principles of hard and soft acids and bases (HSAB) are also crucial in predicting the stability and structure of the resulting metal complexes. researchgate.net
Furthermore, derivatives of the closely related isomer, 5-bromo-2-fluoropyridine (B45044), are used in the synthesis of potent ligands for biological targets, such as the vesicular acetylcholine (B1216132) transporter, highlighting the utility of this structural motif in creating bioactive coordination compounds. chemicalbook.comchemicalbook.inchemicalbook.com
Below is a table summarizing the types of ligands that can be derived from the this compound scaffold and their potential applications in forming metalloorganic structures.
| Ligand Type | Potential Coordination Sites | Metal Complex Examples | Potential Applications |
| Bidentate | Pyridine Nitrogen, Hydroxyl Oxygen | Palladium(II), Copper(II) | Catalysis, Material Science |
| Tridentate | Pyridine Nitrogen, Hydroxyl Oxygen, Substituted functional group at C-5 | Ruthenium(II), Iridium(III) | Photoredox Catalysis, Bioimaging |
| Piperidine-based | Piperidine Nitrogen, Pyridine Nitrogen | Zirconium(IV) | Polymerization Catalysis |
Scaffolds for Active Pharmaceutical Ingredient (API) Discovery
The this compound core structure serves as a valuable scaffold in the discovery of novel Active Pharmaceutical Ingredients (APIs). A scaffold is a central molecular framework upon which various functional groups can be built to create a library of compounds with diverse biological activities. The unique arrangement of the bromo, fluoro, and hydroxyl substituents on the pyridine ring provides a synthetically versatile platform for developing new therapeutic agents. ossila.combiosolveit.de
The development of novel scaffolds is a key driver in modern drug discovery, as it allows for the creation of new chemical entities with the potential for intellectual property protection. biosolveit.deniper.gov.in Furthermore, modifying a known scaffold can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhanced target specificity. niper.gov.in
Research has shown that the related compound, 5-Bromo-2-fluoropyridine, is a molecular scaffold for a range of APIs. chemicalbook.comchemicalbook.inchemicalbook.comossila.com These include inhibitors of key biological targets implicated in various diseases. The ability to selectively functionalize the bromine and fluorine positions through different chemical reactions, such as copper/palladium-catalyzed couplings and nucleophilic aromatic substitutions, allows for the systematic exploration of the chemical space around the pyridine core. ossila.com
The following table details some of the API classes that have been developed using scaffolds derived from or related to this compound, along with their therapeutic targets.
| API Class | Therapeutic Target | Indication |
| Neuropeptide Y Receptor Y5 Inhibitors | Neuropeptide Y Receptor Y5 | Obesity, Anxiety |
| SARS-CoV-2 Main Protease Inhibitors | SARS-CoV-2 Mpro | COVID-19 |
| Indoleamine-2,3-dioxygenase-1 (IDO1) Inhibitors | IDO1 | Cancer Immunotherapy |
| Quinazoline-based Antimicrobials | Bacterial cellular targets | Infectious Diseases |
The versatility of the this compound scaffold, combined with the growing understanding of its structure-activity relationships, ensures its continued importance in the pipeline of drug discovery and development. frontiersin.org
Q & A
Basic Research Questions
Q. How can researchers synthesize 5-Bromo-2-fluoropyridin-4-ol, and what are critical purity considerations?
- Methodology : Use halogenation and hydroxylation of fluoropyridine precursors. For example, bromination at the 5-position of 2-fluoropyridin-4-ol under controlled conditions (e.g., using NBS or Br₂ in inert solvents). Purify via column chromatography or recrystallization, monitoring purity via GC (>98% as per commercial standards) .
- Key Data : Boiling point (162–164°C) and density (1.71 g/cm³) aid in solvent selection during purification .
Q. What spectroscopic methods confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ ~7–9 ppm) and hydroxyl protons (broad signal ~5–6 ppm). Fluorine coupling splits peaks.
- Mass Spectrometry : Molecular ion peak at m/z ~208 (C₅H₄BrFNO) .
- X-ray Crystallography : Resolve substituent positions (as done for analogous fluoropyridines in crystal studies) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, masks) to avoid inhalation (H335), skin contact (H315/H319), and ingestion (H302). Store in cool, dry conditions away from oxidizers. Refer to SDS guidelines for spill management .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodology : Convert to boronic acid derivatives (e.g., (5-Bromo-2-fluoropyridin-4-yl)boronic acid) for coupling with aryl halides. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) in anhydrous THF/toluene .
- Data Analysis : Monitor reaction progress via TLC/HPLC. Purify products using silica gel chromatography, referencing boronate stability (~95% purity achievable) .
Q. How to address contradictory reactivity data in fluoropyridine-based synthesis?
- Methodology :
- Impurity Analysis : Use GC-MS/HPLC to detect byproducts (e.g., dehalogenated species).
- Reaction Optimization : Vary temperature, solvent polarity, and catalyst loading. For example, higher temps may reduce bromine displacement side reactions .
Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, nitro) at the 3-position to modulate lipophilicity and target binding.
- In Silico Screening : Dock derivatives into enzyme active sites (e.g., kinases) using molecular modeling tools. Validate via in vitro assays (IC₅₀ determination) .
Q. How to optimize regioselective functionalization of this compound?
- Methodology :
- Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate the hydroxyl group, directing electrophiles to the 3-position.
- Protection/Deprotection : Temporarily protect the hydroxyl with TBS groups to avoid interference during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
